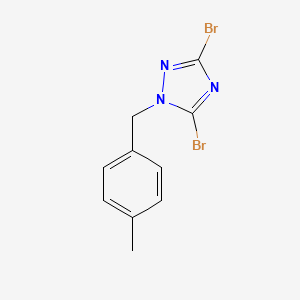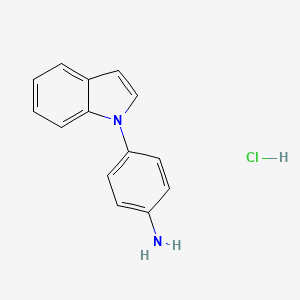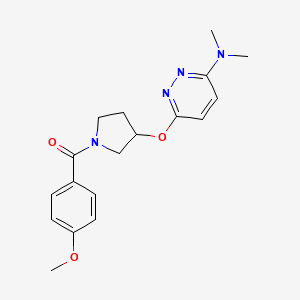
3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the triazole family, which is known for its biological and pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Properties
Versatile Synthesis Methods : The synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, derived from 1-benzyl-3,5-dibromo-1H-[1,2,4]triazole, showcases the chemical versatility of this compound. Through debenzylation and realkylation processes, a wide variety of nucleophiles can be introduced to synthesize 5-substituted 1-alkyl-3-fluoro-1H-[1,2,4]triazoles (Zumbrunn, 1998).
Formation of Functional Materials : Dibromo-triazoles and their amino derivatives, including 3,5-dibromo-1H-1,2,4-triazole, are significant as functional materials. They can be synthesized from 1H-1,2,4-triazole using various brominating agents and have potential applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity and low toxicity (Yu et al., 2014).
Biological and Medicinal Applications
Potential Diuretic and Antidiuretic Effects : Derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion, including those with 3,5-dibromo-1H-1,2,4-triazole, exhibit both diuretic and antidiuretic effects, indicating potential medicinal applications (Kravchenko, 2018).
Anticancer Activity : Compounds derived from 3,5-dibenzyl-4-amino-1,2,4-triazole, such as ruthenium complexes, have shown potential anticancer activities, suggesting a significant application in cancer treatment (Jha et al., 2010).
Molecular and Crystallographic Studies
- Structural Analysis : Crystal structures of dibromo-triazoles have been analyzed, revealing their potential in forming cyclic structures and intermolecular hydrogen bonds, which are crucial for understanding their chemical behavior and applications in synthesis and medicinal chemistry (Wang et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other nitrogen-containing heterocycles
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to a range of biological activities .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that “3,5-dibromo-1-(4-methylbenzyl)-1h-1,2,4-triazole” may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
3,5-dibromo-1-[(4-methylphenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2N3/c1-7-2-4-8(5-3-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWCNHVXIQLKIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2367633.png)


![N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2367636.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2367637.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)

![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)
![3-Tert-butyl-6-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2367650.png)

